molecular formula C20H23N3O2 B2926680 N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide CAS No. 2418728-55-7

N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide

Cat. No. B2926680
CAS RN: 2418728-55-7
M. Wt: 337.423
InChI Key: OLVWHLXCYYJLQN-UHFFFAOYSA-N
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Description

“N-[4-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide” is a complex organic compound. It contains an aziridine group, which is a three-membered heterocycle consisting of two carbon atoms and one nitrogen atom . Aziridines and their derivatives are of significant interest in medicinal chemistry .


Synthesis Analysis

The synthesis of aziridines and their derivatives often involves anionic and cationic ring-opening polymerization . The polymerization of ring-strained nitrogen-containing monomers like aziridines can be challenging to control, but the resulting polymers have many important applications .


Molecular Structure Analysis

The molecular structure of aziridines, like the one in the given compound, is characterized by a three-membered ring containing two carbon atoms and one nitrogen atom . The bond angles in aziridine are approximately 60°, considerably less than the normal hydrocarbon bond angle of 109.5°, which results in angle strain .


Chemical Reactions Analysis

Aziridines are used as building blocks for polyamines through anionic and cationic ring-opening polymerization . They can produce polyamines with various structures (i.e., branched vs. linear) and degrees of control .

Safety and Hazards

While specific safety and hazard information for the compound is not available in the retrieved sources, aziridines are known to be highly flammable and toxic .

Future Directions

Aziridines and their derivatives have many potential applications, particularly in the field of polymer chemistry . Future research may focus on developing new methods for the controlled polymerization of aziridines and exploring their potential uses in various applications .

properties

IUPAC Name

N-[4-[[1-(cyclopropylmethyl)aziridin-2-yl]methoxy]phenyl]-2-pyridin-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c24-20(10-16-2-1-9-21-11-16)22-17-5-7-19(8-6-17)25-14-18-13-23(18)12-15-3-4-15/h1-2,5-9,11,15,18H,3-4,10,12-14H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLVWHLXCYYJLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2CC2COC3=CC=C(C=C3)NC(=O)CC4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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